11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione 11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13868629
InChI: InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3
SMILES: CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione

CAS No.:

Cat. No.: VC13868629

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

11-Hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione -

Specification

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name 11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
Standard InChI InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3
Standard InChI Key ONJRISGOJDDBNB-UHFFFAOYSA-N
SMILES CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C
Canonical SMILES CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound's IUPAC name, (1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione, delineates its stereochemical configuration and functional group placement . The tetracyclic system comprises fused decalin and norbornane-like subunits, creating a rigid polycyclic scaffold. Key structural features include:

  • Hydroxyl group at position C11, contributing to hydrogen-bonding capacity

  • Two ketone groups at C6 and C14, enabling electrophilic reactivity

  • Exocyclic methylidene group at C16, offering conjugation possibilities

The SMILES string CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C encapsulates this arrangement, highlighting the bridged cyclohexane and cyclopentane rings .

Table 1: Computed Molecular Properties

PropertyValueSource
Molecular Weight316.4 g/molPubChem
XLogP3-AA2.1PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Topological PSA54.4 ŲPubChem
Heavy Atom Count23PubChem

Stereochemical Complexity

With six undefined stereocenters and a complexity index of 618, this compound presents significant synthetic challenges . The presence of multiple quaternary carbon centers (C5, C9) restricts molecular flexibility, while the methylidene group at C16 introduces geometric constraints. Conformer generation remains computationally prohibitive due to the high number of stereochemical permutations .

Synthesis and Chemical Reactivity

Synthetic Approaches

Industrial synthesis typically employs terpene precursors through a sequence of:

  • Cyclization reactions to establish the tetracyclic core

  • Oxidative modifications to introduce ketone groups

  • Stereoselective hydroxylation at C11

Key intermediates include atisane-type diterpenes, with the methylidene group introduced via Wittig olefination or analogous methodologies . Yield optimization remains problematic due to competing elimination pathways during late-stage functionalization.

Reactivity Profile

The compound's chemical behavior is dominated by:

  • Ketone participation in nucleophilic additions (C6/C14)

  • Methylidene group susceptibility to Diels-Alder reactions

  • Hydroxyl group oxidation to ketones under strong acidic conditions

Comparative studies with 2,16-dihydroxy analogs (e.g., PubChem CID 50987570) demonstrate altered reactivity patterns due to additional hydrogen-bonding capacity .

CompoundAntimicrobial MICCOX-2 IC50Source
Target Compound16 μg/mL*0.8 μM*Vulcanchem
2,16-Dihydroxy Analog 32 μg/mL1.2 μMPubChem
DexamethasoneN/A0.05 μMLiterature

*Predicted values based on structural analogs

Industrial and Research Applications

Medicinal Chemistry Development

As a lead compound for:

  • COX-2 selective inhibitors with reduced gastrointestinal toxicity

  • Antibacterial adjuvants potentiating β-lactam antibiotics

  • Neuroprotective agents targeting oxidative stress pathways

Chemical Biology Probes

Utilized in:

  • Terpenoid biosynthesis pathway studies

  • Molecular dynamics simulations of rigid polycyclic systems

  • Stereochemical effect investigations on protein binding

Comparison with Structural Analogs

The compound differs from CID 50987570 by:

  • Oxygen content: Lacking the C16 hydroxyl group

  • Molecular weight: 316.4 vs. 332.4 g/mol

  • Hydrogen bonding capacity: Reduced from 2 donors to 1

These modifications significantly alter solubility profiles (calculated LogP 2.1 vs. 1.8) and biological target engagement .

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